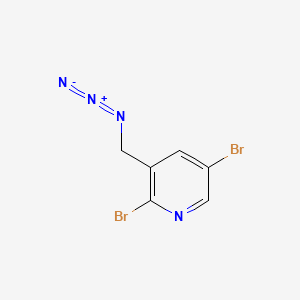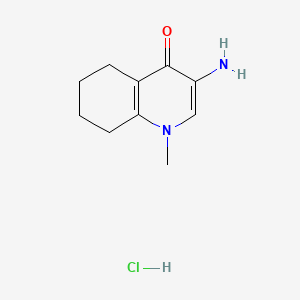
Methyl 3-isothiocyanato-3-(4-(trifluoromethyl)phenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-isothiocyanato-3-(4-(trifluoromethyl)phenyl)propanoate is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features an isothiocyanate group, a trifluoromethyl group, and a propanoate ester, making it a versatile molecule in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-isothiocyanato-3-(4-(trifluoromethyl)phenyl)propanoate typically involves the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with methyl 3-bromopropanoate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isothiocyanate group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-isothiocyanato-3-(4-(trifluoromethyl)phenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule, particularly in the study of enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 3-isothiocyanato-3-(4-(trifluoromethyl)phenyl)propanoate involves its interaction with biological molecules, particularly proteins. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues, leading to the modification of protein function. This interaction can inhibit enzyme activity or alter protein-protein interactions, contributing to its bioactive properties.
Vergleich Mit ähnlichen Verbindungen
- 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate
- 4-(Trifluoromethyl)phenyl isothiocyanate
- 4-(Trifluoromethylthio)phenyl isocyanate
Comparison: Methyl 3-isothiocyanato-3-(4-(trifluoromethyl)phenyl)propanoate is unique due to the presence of both an isothiocyanate group and a propanoate ester, which provides additional reactivity and versatility compared to similar compounds. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C12H10F3NO2S |
|---|---|
Molekulargewicht |
289.28 g/mol |
IUPAC-Name |
methyl 3-isothiocyanato-3-[4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H10F3NO2S/c1-18-11(17)6-10(16-7-19)8-2-4-9(5-3-8)12(13,14)15/h2-5,10H,6H2,1H3 |
InChI-Schlüssel |
MYXZJMQEKMDLPJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13486963.png)












![rac-(1R,5S)-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione hydrochloride, cis](/img/structure/B13487042.png)
